Methyl 2-(2-chloropyrimidin-5-yl)acetate
Description
Methyl 2-(2-chloropyrimidin-5-yl)acetate is a pyrimidine derivative featuring a chlorine atom at the 2-position of the pyrimidine ring and a methyl ester group at the 5-position via an acetoxy linker. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for constructing spirocyclic compounds (e.g., pyrazino[1,2-e]purin-6'-ones) and functionalized heterocycles . Its structural versatility arises from the reactive chloropyrimidine core, enabling nucleophilic substitution reactions, and the ester group, which can undergo hydrolysis or transesterification.
Properties
IUPAC Name |
methyl 2-(2-chloropyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-6(11)2-5-3-9-7(8)10-4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQJWAISNWPPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-chloropyrimidin-5-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2-chloropyrimidine-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloropyrimidin-5-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and amines.
Scientific Research Applications
Methyl 2-(2-chloropyrimidin-5-yl)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-(2-chloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of different products . Its effects are mediated through its interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Ethyl 2-(2-chloropyrimidin-5-yl)acetate
Structural Difference : Replaces the methyl ester with an ethyl group.
Properties :
- CAS : 917025-00-4
- Molecular Formula : C₈H₉ClN₂O₂
- Safety : Hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Applications: Used similarly as a synthetic intermediate, with commercial availability noted in research chemical catalogs .
Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate
Structural Difference : Chlorine at the 4-position and a methylsulfanyl group at the 2-position of the pyrimidine ring.
Properties :
- CAS : 21573-01-3
- Molecular Formula : C₈H₉ClN₂O₂S
- Reactivity : The methylsulfanyl group is a better leaving group than chlorine, enhancing susceptibility to nucleophilic aromatic substitution.
Key Comparison : The 4-chloro substitution alters electronic effects on the pyrimidine ring, directing reactivity toward different positions compared to the 2-chloro isomer. The methylsulfanyl group further diversifies its utility in forming sulfur-containing derivatives .
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate
Structural Difference : Combines ethyl ester, 4-chloro substitution, and 2-methylthio group.
Properties :
Ethyl 2-(4-chloropyrimidin-5-yl)acetate
Structural Difference : Chlorine at the 4-position instead of the 2-position.
Properties :
- CAS : 6214-47-7
- Reactivity : The 4-chloro isomer exhibits distinct regioselectivity in substitution reactions, favoring modifications at the 2-position due to electronic effects .
Key Comparison : Positional isomerism significantly impacts electronic distribution, making this compound less reactive toward nucleophilic substitution at the 2-position compared to the target compound.
Reactivity
- Nucleophilic Substitution : The 2-chloro group in the target compound is highly reactive toward amines, thiols, and alcohols, whereas methylsulfanyl or 4-chloro analogs require harsher conditions .
- Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance .
Biological Activity
Methyl 2-(2-chloropyrimidin-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with a chlorine atom at the 2-position and an acetate group. Its molecular formula is with a molecular weight of approximately 188.61 g/mol. The compound's unique structure contributes to its reactivity and interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biomolecules. The compound can act as both a nucleophile and an electrophile, facilitating various chemical reactions that lead to the modulation of enzymatic activities. This characteristic positions it as a potential inhibitor or modulator in therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Potential activity against various pathogens | |
| Anticancer | Inhibition of cancer cell growth (preliminary data) | |
| Enzyme Modulation | Interaction with specific enzymes |
Case Studies and Research Findings
- Antimicrobial Studies : In a study investigating the antimicrobial properties of chlorinated pyrimidines, this compound was found to inhibit bacterial growth effectively. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis, similar to other known antimicrobial agents.
- Anticancer Research : A related study focused on pyrimidine derivatives indicated that compounds with structural similarities to this compound showed significant cytotoxic effects against various cancer cell lines. The study utilized the MTT assay to evaluate cell viability, revealing promising results for further exploration in cancer therapeutics.
- Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition may lead to altered biochemical responses within cells, suggesting its potential role in drug development for metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
